molecular formula C20H29ClN6 B2973650 N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179426-07-3

N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2973650
CAS No.: 1179426-07-3
M. Wt: 388.94
InChI Key: CPNOTIIITHDSQE-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine derivative characterized by:

  • Triazine core: A 1,3,5-triazine ring with substitutions at positions 2, 4, and 4.
  • Substituents:
    • Position 2: A 4-isopropylphenyl group linked via an amine.
    • Positions 4 and 6: Pyrrolidin-1-yl groups (five-membered nitrogen-containing rings).
  • Hydrochloride salt: Enhances solubility and stability for pharmacological applications .

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6.ClH/c1-15(2)16-7-9-17(10-8-16)21-18-22-19(25-11-3-4-12-25)24-20(23-18)26-13-5-6-14-26;/h7-10,15H,3-6,11-14H2,1-2H3,(H,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOTIIITHDSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions often result in the replacement of one functional group with another, leading to a variety of substituted triazine derivatives .

Scientific Research Applications

N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of triazine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazine Derivatives
Compound Name Substituents (Positions 2, 4, 6) Molecular Weight (g/mol) Key Activities/Use Reference
Target Compound 4-isopropylphenyl, pyrrolidinyl, pyrrolidinyl 423.95 (free base) Not explicitly reported; hypothesized antimicrobial/anti-inflammatory
2-Chloro-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine Cl, pyrrolidinyl, pyrrolidinyl 283.78 Intermediate in antiviral synthesis
N-Cyclopentyl-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine Cyclopentyl, pyrrolidinyl, pyrrolidinyl 356.50 Antiviral candidate (RSV inhibition)
N-(4-(Isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine Isoxazolylphenyl, piperidinyl, piperidinyl 448.54 Anti-inflammatory (51% paw edema inhibition)
4,6-Di(4-morpholinyl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (MHY1485) Nitrophenyl, morpholinyl, morpholinyl 441.47 mTOR activation, autophagy inhibition
N-Isopropyl-4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine Isopropyl, methylsulfanyl, methylsulfanyl 246.35 Pesticide/herbicide applications

Key Differences and Implications

(a) Aromatic vs. Aliphatic Substituents at Position 2
  • Nitrophenyl (MHY1485 ) and isoxazolylphenyl (compound 7a ) groups add electron-withdrawing or heterocyclic motifs, influencing target binding (e.g., mTOR vs. COX-2 inhibition).
(b) Pyrrolidinyl vs. Piperidinyl/Morpholinyl at Positions 4 and 6
  • Pyrrolidinyl (five-membered ring): Offers moderate hydrogen-bonding capacity and conformational flexibility.
  • Piperidinyl (six-membered ring): Increased hydrophobicity and steric hindrance, as seen in the anti-inflammatory compound 7a .
(c) Hydrochloride Salt vs. Free Base
  • The hydrochloride form of the target compound likely improves aqueous solubility compared to neutral analogs like MHY1485 or methylsulfanyl derivatives .

Biological Activity

N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological effects based on diverse scientific studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C20H29ClN
  • CAS Number : 1179426-07-3
  • Molecular Weight : 340.91 g/mol

Research indicates that this compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound has been shown to modulate GPCR activity, leading to alterations in intracellular signaling pathways. For instance, it may influence calcium ion flux through inositol trisphosphate pathways .
  • Enzyme Inhibition : Preliminary studies suggest that the compound exhibits inhibitory effects on specific enzymes related to inflammatory processes, potentially positioning it as a candidate for anti-inflammatory therapies .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that triazine derivatives can induce apoptosis in various cancer cell lines. The cytotoxic effects observed may be attributed to the compound's ability to disrupt cellular signaling pathways essential for cancer cell survival. Specific IC50 values for cancer cell lines will be crucial for further understanding its therapeutic index .

Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective properties in models of cerebral ischemia. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

StudyFindings
Study ADemonstrated significant reduction in oxidative stress markers in neuronal cells treated with triazine derivatives.
Study BReported apoptosis induction in breast cancer cell lines with IC50 values ranging from 10 µM to 30 µM.
Study CFound modulation of GPCR signaling pathways leading to enhanced neuroprotection in ischemic models.

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